molecular formula C19H17N3O3S B2893286 1-ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438489-05-5

1-ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B2893286
CAS RN: 438489-05-5
M. Wt: 367.42
InChI Key: PVQHOJMXIGKNPM-UHFFFAOYSA-N
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Description

“1-ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic compound. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . The compound also includes a pyridine ring and a sulfonamide group, which are common in various biologically active compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its water solubility, while the aromatic rings might contribute to its stability .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel compounds containing the sulfonamide group has been extensively explored, with a focus on creating molecules that exhibit significant biological activities such as antioxidant, antimicrobial, and anticancer properties. For instance, research has demonstrated the successful synthesis of heterocyclic compounds containing a sulfonamido moiety, showing potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Similarly, sulfonamide-based hybrids have been identified for their diverse pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antioxidant Activity

  • The antioxidant activity of organoselenium compounds synthesized from 1H-indoles or imidazo[1,2-a]pyridines, including derivatives that may be structurally related to the chemical , has been evaluated. These compounds have shown promise in reducing oxidative stress, a crucial factor in various biological applications (Vieira et al., 2017).

Antimicrobial and Anticancer Properties

  • The design and synthesis of novel 1H-3-Indolyl derivatives, which share a core structural motif with the specified compound, have revealed significant antioxidants and potential antimicrobial agents. These findings underscore the utility of such compounds in the development of new therapeutic agents (Aziz et al., 2021).

Chemical Synthesis Techniques

  • Advanced chemical synthesis techniques, such as the Suzuki–Miyaura couplings on related sulfonamide compounds, demonstrate the chemical versatility and potential for creating a variety of structurally diverse molecules. This has implications for drug discovery and the development of new materials (Reddy et al., 2019).

Molecular Docking Studies

  • Molecular docking studies of synthesized compounds, including sulfonamide derivatives, against various biological targets indicate the potential of these molecules in drug development. For example, novel pyridin-N-ethyl-N-methylbenzenesulfonamides have been evaluated as efficient anticancer and antimicrobial agents, highlighting the importance of structural modification and optimization in enhancing biological activity (Debbabi et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Generally, compounds containing sulfonamide groups can cause allergic reactions in some individuals .

Mechanism of Action

Target of Action

It’s known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it’s likely that this compound could have a wide range of molecular and cellular effects.

properties

IUPAC Name

1-ethyl-2-oxo-N-(pyridin-3-ylmethyl)benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-2-22-16-8-9-17(14-6-3-7-15(18(14)16)19(22)23)26(24,25)21-12-13-5-4-10-20-11-13/h3-11,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQHOJMXIGKNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCC4=CN=CC=C4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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